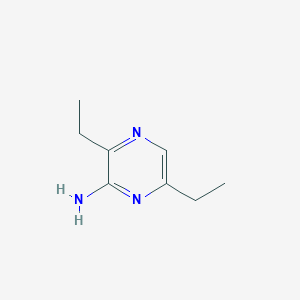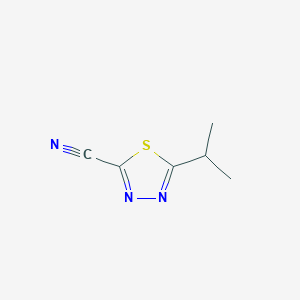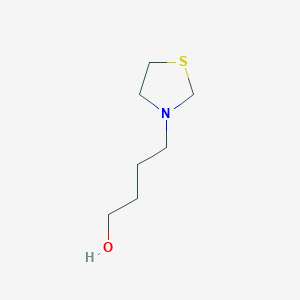
4-(1,3-Thiazolidin-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazolidin-3-yl)butan-1-ol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazolidin-3-yl)butan-1-ol typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the multicomponent reaction involving the condensation of an amine, a thiol, and an aldehyde under mild conditions . This reaction can be catalyzed by various agents, including acids, bases, or even enzymes, to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazolidin-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazolidine ring can be reduced to form a more saturated compound.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-(1,3-Thiazolidin-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazolidin-3-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes and receptors. This compound can modulate oxidative stress, inflammation, and cell proliferation pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: Another thiazolidine derivative known for its anticancer and antimicrobial properties.
Thiazolidine-2,4-dione: Used in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
Thiazolidine-2-thione: Studied for its potential antiviral and antifungal activities.
Uniqueness
4-(1,3-Thiazolidin-3-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
759397-83-6 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
4-(1,3-thiazolidin-3-yl)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-5-2-1-3-8-4-6-10-7-8/h9H,1-7H2 |
InChI Key |
QYLDVDUKKWMUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


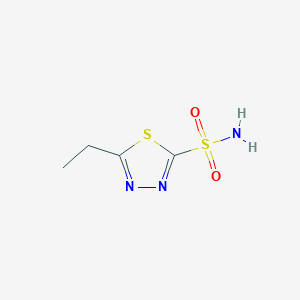
![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
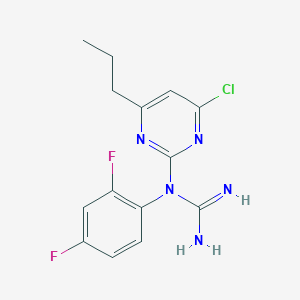
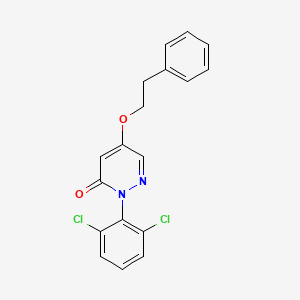
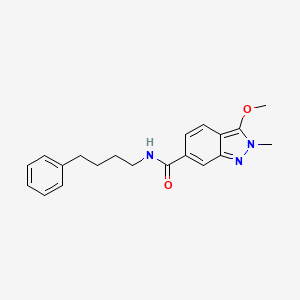
![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
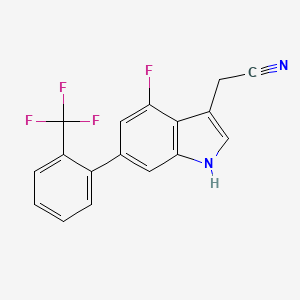
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)


![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
